2-Chloro-N-cyclohexyl-4-pyrimidinamine

JAK-STAT signaling kinase inhibition autoimmune disease

2-Chloro-N-cyclohexyl-4-pyrimidinamine (CAS 191729-06-3) is a pre-validated JAK1/2 kinase inhibitor scaffold with sub-nanomolar affinity (Ki: 0.57 nM JAK1, 0.35 nM JAK2). Unlike generic 2,4-dichloropyrimidine, its pre-installed 4-cyclohexylamino group enables direct regioselective functionalization at the reactive 2-chloro position, saving 2–3 synthetic steps. Cellular activity (IL-13/STAT6 IC₅₀ 25 nM) provides robust assay readout for SAR. Superior CNS drug-likeness (LogP 3.3) supports brain-penetrant programs. For kinase-targeted medicinal chemistry where scaffold precision is non-negotiable, this exact building block is essential. Order high-purity ≥95% material.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 191729-06-3
Cat. No. B068465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-cyclohexyl-4-pyrimidinamine
CAS191729-06-3
Synonyms2-Chloro-N-cyclohexyl-4-pyrimidinamine
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC(=NC=C2)Cl
InChIInChI=1S/C10H14ClN3/c11-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14)
InChIKeyNBTKTCIGZUWABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-cyclohexyl-4-pyrimidinamine (CAS 191729-06-3) – A Strategic Pyrimidine Scaffold for Targeted Kinase Inhibitor Development


2-Chloro-N-cyclohexyl-4-pyrimidinamine (CAS 191729-06-3) is a heterocyclic pyrimidine derivative characterized by a chloro substituent at the 2-position and a cyclohexylamino group at the 4-position [1]. With a molecular formula of C10H14ClN3 and a molecular weight of 211.69 g/mol, this compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly as a core scaffold for kinase inhibitors targeting the Janus Kinase (JAK) family [2]. Its structural features, including the reactive chloro group and the bulky cyclohexyl moiety, enable diverse chemical modifications via nucleophilic substitution and cross-coupling reactions, positioning it as a strategic building block in medicinal chemistry and pharmaceutical research [3].

Why 2-Chloro-N-cyclohexyl-4-pyrimidinamine (CAS 191729-06-3) Cannot Be Arbitrarily Replaced by In-Class Analogs


Within the pyrimidine scaffold class, subtle structural variations profoundly impact kinase binding affinity, selectivity, and downstream biological activity. 2-Chloro-N-cyclohexyl-4-pyrimidinamine exhibits a unique combination of a 2-chloro leaving group and a 4-cyclohexylamino substituent [1]. This specific substitution pattern is critical for achieving the potent JAK1/JAK2 inhibition profile (Ki values in the sub-nanomolar to low nanomolar range) observed in assays [2]. Arbitrary substitution with other 2-substituted or 4-substituted pyrimidine analogs, such as 2,4-dichloropyrimidine or N-cyclohexyl-4-pyrimidinamine, leads to either a complete loss of targeted kinase activity, a significant shift in JAK isoform selectivity, or altered physicochemical properties (e.g., LogP, solubility) that compromise drug-likeness and synthetic utility . Therefore, for projects specifically aiming to leverage the JAK inhibitory pharmacophore or to use this precise scaffold as a building block for lead optimization, direct procurement of this exact compound is non-negotiable.

Quantitative Differentiation: 2-Chloro-N-cyclohexyl-4-pyrimidinamine (CAS 191729-06-3) vs. Key Comparators


Enhanced Potency for JAK1/JAK2 Inhibition Compared to Clinical Pan-JAK Inhibitor Tofacitinib

2-Chloro-N-cyclohexyl-4-pyrimidinamine demonstrates substantially higher binding affinity for JAK1 and JAK2 compared to the approved pan-JAK inhibitor tofacitinib. In recombinant enzyme assays, the compound exhibited Ki values of 0.57 nM and 0.35 nM for JAK1 and JAK2, respectively [1]. In contrast, tofacitinib shows significantly higher (less potent) IC50 values against these isoforms in similar cell-free biochemical assays, with reported IC50 values of 15.1 nM for JAK1 and 77.4 nM for JAK2 [2]. This represents a 26-fold and 221-fold difference in potency, respectively, indicating a superior binding interaction.

JAK-STAT signaling kinase inhibition autoimmune disease medicinal chemistry

Potent Cellular JAK Inhibition Validated by Functional STAT6 Phosphorylation Assay

The functional activity of 2-Chloro-N-cyclohexyl-4-pyrimidinamine within a cellular context is confirmed by its ability to inhibit JAK-mediated signaling. In human BEAS-2B bronchial epithelial cells stimulated with IL-13, the compound reduced STAT6 phosphorylation with an IC50 of 25 nM [1]. This cellular potency is comparable to that of tofacitinib, which inhibits JAK1/JAK3-dependent signaling in cellular assays with an IC50 of 56 nM [2], but the target compound achieves this effect while demonstrating a markedly higher biochemical affinity for JAK1 and JAK2.

cellular pharmacology JAK-STAT pathway IL-13 signaling BEAS-2B cells

Superior Synthetic Versatility and Purity Compared to Common Building Block 2,4-Dichloropyrimidine

As a building block, 2-Chloro-N-cyclohexyl-4-pyrimidinamine offers a distinct synthetic advantage over the more reactive, less selective 2,4-dichloropyrimidine. The presence of the pre-installed cyclohexylamine group allows for direct, high-yielding elaboration at the 2-chloro position, avoiding complex protection/deprotection sequences required for selective modification of the dihalide. Commercially, the compound is readily available with a standard purity of ≥95% , which is a critical specification for reproducible synthetic outcomes, whereas the purity and exact specifications of custom-synthesized or less common analogs may be variable or undocumented .

synthetic chemistry building blocks purity analysis medicinal chemistry

Optimized Lipophilicity (LogP ~3.3) for Central Nervous System (CNS) and Cellular Permeability

The compound exhibits a calculated XLogP3 of 3.3 [1], a value that aligns with favorable central nervous system (CNS) drug-likeness and enhanced cellular permeability. This lipophilicity is primarily driven by the bulky cyclohexyl group. In contrast, simpler pyrimidine analogs lacking this substituent, such as 2,4-dichloropyrimidine (LogP ~1.0), have significantly lower lipophilicity, which limits their ability to passively diffuse across biological membranes and can reduce their utility in cell-based assays or CNS-targeted projects .

physicochemical properties lipophilicity LogP drug-likeness

Validated Research and Industrial Applications for 2-Chloro-N-cyclohexyl-4-pyrimidinamine (CAS 191729-06-3)


Scaffold for Next-Generation Selective JAK1/JAK2 Inhibitors

Given its potent biochemical inhibition of JAK1 (Ki = 0.57 nM) and JAK2 (Ki = 0.35 nM) [1], this compound is an ideal starting point for medicinal chemistry campaigns aimed at developing selective JAK1/2 inhibitors for the treatment of autoimmune and inflammatory diseases. The low nanomolar cellular activity in the IL-13/STAT6 assay (IC50 = 25 nM) [2] provides a robust functional readout for structure-activity relationship (SAR) studies, enabling efficient optimization of potency and selectivity while avoiding the broader kinase inhibition profile of pan-JAK agents like tofacitinib.

Efficient Building Block for Diversity-Oriented Synthesis

The compound's high commercial purity (≥95%) and strategic 2-chloro leaving group [1] make it a superior building block for generating diverse chemical libraries. Unlike the symmetric 2,4-dichloropyrimidine, the pre-installed cyclohexylamine moiety allows for rapid, regioselective functionalization at the 2-position via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions [2]. This streamlines the synthesis of novel analogs for screening against kinase panels, GPCRs, and other protein targets, maximizing chemical space exploration with minimal synthetic steps.

Development of CNS-Penetrant Kinase Probes

With a calculated LogP of 3.3 [1], this scaffold lies within the optimal lipophilicity range for achieving high passive membrane permeability and potential blood-brain barrier penetration. Researchers focused on CNS disorders where JAK-STAT signaling is implicated (e.g., neuroinflammation, certain brain cancers) can utilize this compound as a privileged core for developing brain-penetrant chemical probes. Its physicochemical properties are more favorable for CNS drug-likeness compared to more polar pyrimidine analogs [2], providing a distinct advantage in neuroscience drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-N-cyclohexyl-4-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.